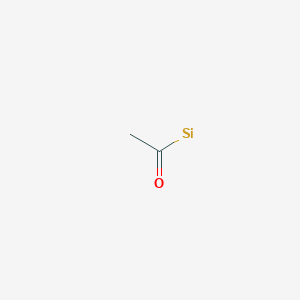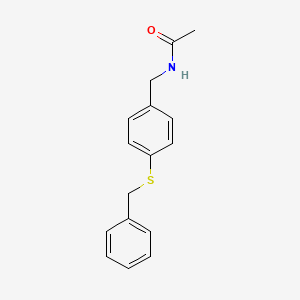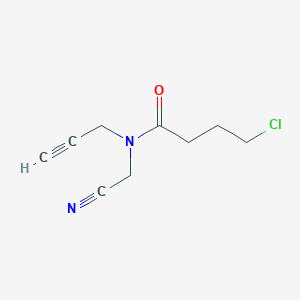
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide is an organic compound that features a unique combination of functional groups, including a chloro group, a cyanomethyl group, and a prop-2-yn-1-yl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobutanoyl chloride, cyanomethylamine, and propargylamine.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobutanoyl chloride with cyanomethylamine to form an intermediate compound.
Final Product Formation: The intermediate is then reacted with propargylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial processes often incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Addition Reactions: Reagents such as hydrogen gas (for hydrogenation) or halogens (for halogenation) are used. Conditions may vary from room temperature to elevated temperatures, depending on the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used. Reaction conditions are tailored to achieve the desired oxidation state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while addition reactions can result in saturated or halogenated products.
Applications De Recherche Scientifique
4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)aniline
- 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide
- 4-Chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)butanamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity.
Propriétés
Numéro CAS |
56096-29-8 |
|---|---|
Formule moléculaire |
C9H11ClN2O |
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
4-chloro-N-(cyanomethyl)-N-prop-2-ynylbutanamide |
InChI |
InChI=1S/C9H11ClN2O/c1-2-7-12(8-6-11)9(13)4-3-5-10/h1H,3-5,7-8H2 |
Clé InChI |
QSBUEXQTZRSXPO-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(CC#N)C(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


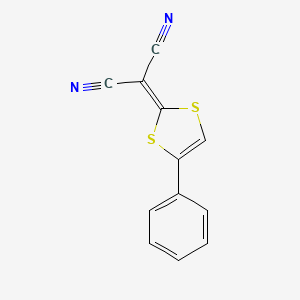
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

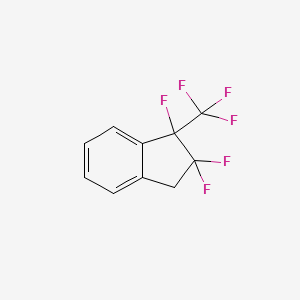
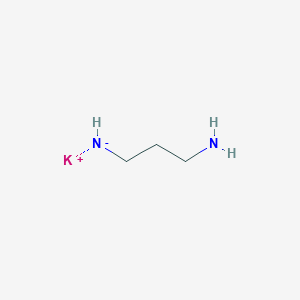
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
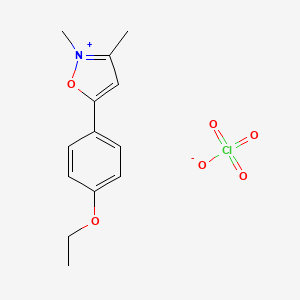
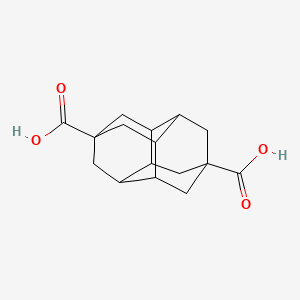
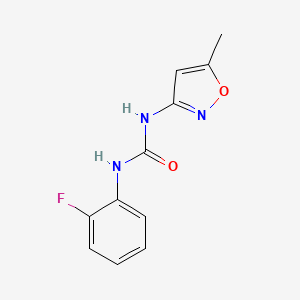

![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)

